(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis. This particular compound features a benzylidene group attached to the oxazolone ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolone with 4-methylbenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzylidene oxazolones.
Scientific Research Applications
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylidene group can enhance its binding affinity to these targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-benzylideneoxazol-5(4H)-one: Lacks the methyl group on the benzylidene ring.
2-Methyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one: Contains a chlorine atom instead of a methyl group on the benzylidene ring.
2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one: Contains a nitro group instead of a methyl group on the benzylidene ring.
Uniqueness
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to the presence of the methyl group on the benzylidene ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
(4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSAXSPSSHVKSE-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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